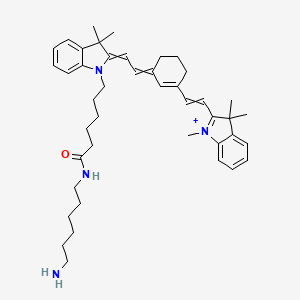
Cyanine7 amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine7 amine is a near-infrared dye with a free amine group, making it suitable for conjugation with activated esters and other reactive molecules. It is an analog of Cy7®, known for its applications in live organism imaging and low-background applications. The compound has a molecular formula of C43H60Cl2N4O and a molecular weight of 719.87 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine7 amine typically involves the reaction of indole derivatives with various alkylating agents. The process includes the formation of a heptamethine bridge, which is crucial for its near-infrared properties . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps, such as recrystallization and chromatography, to achieve high purity levels suitable for biological applications .
化学反应分析
Types of Reactions
Cyanine7 amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The free amine group allows for nucleophilic substitution reactions with activated esters and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Activated esters, DMF as a solvent, room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of conjugated products with various biomolecules.
科学研究应用
Cyanine7 amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in live-cell imaging and tracking of biological processes.
Medicine: Utilized in cancer theranostics for tumor imaging and targeted therapy.
Industry: Applied in the development of optical sensors and imaging devices.
作用机制
Cyanine7 amine exerts its effects through its near-infrared fluorescence properties. The compound targets specific biomolecules and tissues, allowing for precise imaging and detection. The mechanism involves the absorption of near-infrared light, followed by emission at a longer wavelength, which is detected by imaging devices . The molecular targets include overexpressed receptors in tumor cells, making it effective for cancer imaging .
相似化合物的比较
Similar Compounds
Cyanine5.5: Another near-infrared dye with similar applications but different spectral properties.
Cyanine3.5: A dye with shorter wavelength absorption and emission compared to Cyanine7 amine.
Indocyanine Green (ICG): A clinically approved dye with limitations in photostability and tumor-targeting specificity.
Uniqueness
This compound stands out due to its high quantum yield, low tissue autofluorescence, and excellent tumor-targeting capacity . These properties make it particularly suitable for in vivo imaging and cancer theranostics .
属性
IUPAC Name |
N-(6-aminohexyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOKAUKNGUVUFA-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N4O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
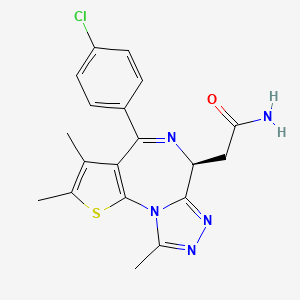
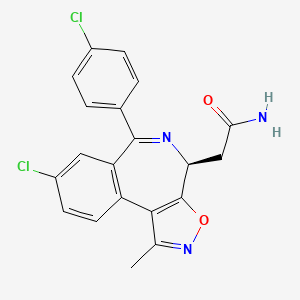
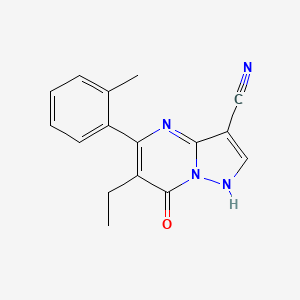


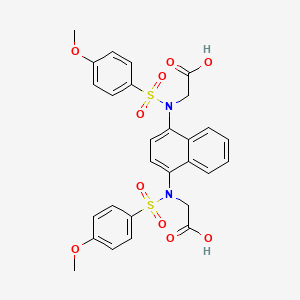
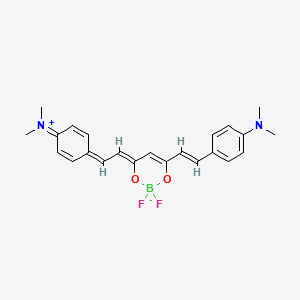
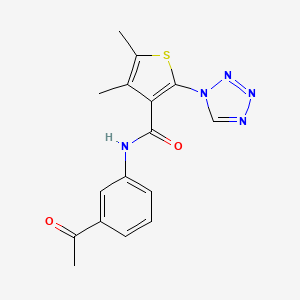
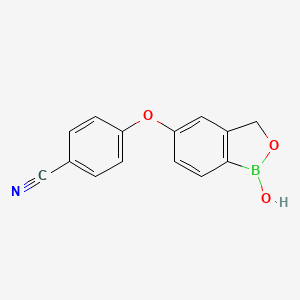
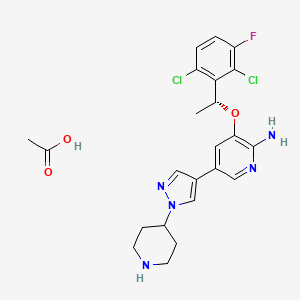
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
